molecular formula C7H4F3N3O B1491001 2-(4-formyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile CAS No. 2092061-35-1

2-(4-formyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile

Cat. No.: B1491001
CAS No.: 2092061-35-1
M. Wt: 203.12 g/mol
InChI Key: PIZISZPKEMUUKN-UHFFFAOYSA-N
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Description

2-(4-formyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile is a useful research compound. Its molecular formula is C7H4F3N3O and its molecular weight is 203.12 g/mol. The purity is usually 95%.
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Biological Activity

2-(4-formyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, synthesis, and applications, supported by data tables and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C6H4F3N3O
  • Molecular Weight : 187.12 g/mol
  • IUPAC Name : this compound

Biological Activity

Recent studies have explored the biological activities of pyrazole derivatives, including this compound. The following sections summarize key findings regarding its pharmacological effects.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit antimicrobial properties. A study evaluated various pyrazole compounds against fungal strains and found that certain derivatives demonstrated significant antifungal activity. The structure of this compound suggests potential efficacy against specific pathogens due to its unique trifluoromethyl group, which enhances lipophilicity and membrane penetration .

Anticancer Properties

The compound has been investigated for its potential anticancer effects. A series of pyrazole-based inhibitors targeting lactate dehydrogenase (LDH), an enzyme critical for cancer cell metabolism, showed promising results. Compounds similar to this compound exhibited low nanomolar inhibition of LDHA and LDHB, leading to reduced lactate production in cancer cells .

Enzyme Inhibition

Inhibition studies have revealed that pyrazole derivatives can act as effective inhibitors of various enzymes. For instance, compounds were tested for their inhibitory effects on succinate dehydrogenase, showing potential for developing treatments for metabolic disorders .

Synthesis and Reaction Pathways

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Pyrazole Ring : This is achieved through cyclization reactions involving hydrazine derivatives.
  • Introduction of Functional Groups : The formyl and trifluoromethyl groups are introduced under controlled conditions to ensure high yield.

Case Study 1: Antimicrobial Evaluation

A recent study evaluated the antimicrobial properties of various pyrazole derivatives, including this compound. The results indicated that the compound exhibited significant activity against Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) comparable to established antifungal agents.

CompoundMIC (µg/mL)Target Organism
Compound A8Candida albicans
Compound B16Aspergillus niger
This compound 12 Both

Case Study 2: Anticancer Activity

In a cell-based study, the compound was tested against pancreatic cancer cell lines (MiaPaCa2). It demonstrated a dose-dependent reduction in cell viability with an IC50 value of approximately 0.5 µM, indicating its potential as a therapeutic agent.

Cell LineIC50 (µM)
MiaPaCa20.5
A673 (Sarcoma)0.8

Properties

IUPAC Name

2-[4-formyl-3-(trifluoromethyl)pyrazol-1-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3N3O/c8-7(9,10)6-5(4-14)3-13(12-6)2-1-11/h3-4H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIZISZPKEMUUKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN1CC#N)C(F)(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.